4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-14-7-9-17(10-8-14)24-13-16(11-20(24)26)21-23-18-5-3-4-6-19(18)25(21)12-15(2)22/h3-10,16H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKITTDUQHUJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 2-bromoprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: This involves the reaction of the alkylated benzodiazole with 4-methylphenylacetic acid under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the benzodiazole ring may play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Moiety
The bromoalkene substituent in the target compound distinguishes it from analogs. For example:
- 4-[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-1-phenyl-pyrrolidin-2-one (): Replaces bromine with a methyl group.
- 1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (): Features a phenoxyethyl linker and fluorophenyl group. The fluorine atom enhances electronic effects, while the ether linkage increases hydrophilicity compared to the target compound’s bromoalkene .
Aryl Group Modifications on the Pyrrolidinone Ring
- 1-(4-Methylphenyl) vs. 1-Phenyl : The 4-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may influence crystal packing (e.g., π-π stacking) or receptor binding compared to unsubstituted phenyl analogs .
- 1-(4-Fluorophenyl) Derivatives (): Fluorine’s electronegativity can enhance metabolic stability and binding affinity in drug design, a contrast to the methyl group’s inductive effects .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C23H21BrN3O | ~456.34 | Not reported | 2-bromopropenyl, 4-methylphenyl |
| 4-[1-(2-Methyl-allyl)-...-pyrrolidin-2-one | C22H21N3O | ~343.43 | Not reported | 2-methylpropenyl, phenyl |
| 1-(4-Fluorophenyl)methyl-4-{...}pyrrolidin-2-one | C28H27FN3O2 | ~464.54 | Not reported | Phenoxyethyl, 4-fluorophenylmethyl |
Notes:
- The bromine atom in the target compound significantly increases molecular weight (~456 vs. ~343 g/mol in methyl-substituted analogs).
- Melting points for related compounds (e.g., ’s pyrrolidinone derivatives) range from 136–265°C, suggesting similar thermal stability .
Biological Activity
The compound 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzodiazoles. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the bromopropenyl group and the pyrrolidinone moiety enhances its reactivity and interaction with biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving ortho-phenylenediamine and suitable aldehydes.
- Bromination : The introduction of the bromopropenyl group is performed via halogenation reactions using reagents like N-bromosuccinimide (NBS).
- Pyrrolidinone Formation : The final step involves cyclization to form the pyrrolidinone structure, often facilitated by acid-catalyzed conditions.
Anticancer Properties
Research indicates that compounds containing benzodiazole moieties exhibit significant anticancer activity. The mechanism often involves:
- Inhibition of Cell Proliferation : The compound may interfere with key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : Studies have shown that similar compounds can inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The interaction with bacterial DNA or inhibition of cell wall synthesis could be potential mechanisms.
Case Studies
Several studies have investigated the biological activity of related benzodiazole derivatives:
The biological activity of this compound is likely due to its ability to:
- Bind to Enzymes/Receptors : The compound may interact with specific proteins involved in disease pathways, altering their function.
- Induce Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including the formation of the pyrrolidinone core and subsequent functionalization with bromopropenyl and benzodiazole groups. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions for bromopropenyl attachment .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve coupling efficiency in benzodiazole formation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization steps .
- Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity (>95%) .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., benzodiazole protons at δ 7.2–8.5 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- HRMS : Validate molecular weight (expected m/z ≈ 450–460 g/mol for C₂₂H₂₀BrN₃O) .
- X-ray crystallography : Resolve crystal packing and stereochemistry, if applicable .
Advanced Research Questions
Q. What strategies can elucidate the compound’s interaction with biological targets, such as adenosine receptors or kinases?
- Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to adenosine A₂A receptors, leveraging the bromopropenyl group’s electrophilic reactivity .
- In vitro assays : Measure inhibition constants (Kᵢ) via competitive binding assays using radiolabeled ligands (e.g., [³H]CGS21680 for adenosine receptors) .
- Mutagenesis studies : Identify critical residues in target proteins by comparing wild-type and mutant receptor binding data .
Q. How can researchers address contradictions in reported bioactivity data across structurally similar analogs?
- Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromopropenyl vs. chlorophenyl groups) on potency using standardized assays .
- Meta-analysis : Aggregate data from analogs (e.g., 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzodiazol-2-yl} derivatives) to identify trends in IC₅₀ variability .
- Experimental replication : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability (e.g., HEK293 vs. HeLa) to reduce variability .
Q. What computational methods are effective in predicting the compound’s physicochemical properties and metabolic stability?
- Answer :
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), aqueous solubility (~10 µM), and cytochrome P450 inhibition risks .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., bromopropenyl’s α,β-unsaturated bond for Michael addition) .
- Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
